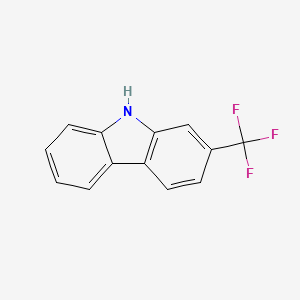

2-(trifluoromethyl)-9H-carbazole

Übersicht

Beschreibung

CF3-Carbazole , is a chemical compound with the molecular formula C13H8F3N. Let’s explore its properties and applications.

Vorbereitungsmethoden

Synthetic Routes::

Electrophilic Aromatic Substitution (EAS): The most common method involves introducing the trifluoromethyl group via EAS.

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of CF3-carbazole.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale EAS reactions or other efficient processes.

Analyse Chemischer Reaktionen

Reaktionen::

Elektrophile Substitution: CF3-Carbazol unterliegt einer elektrophilen Substitution am aromatischen Ring.

Redoxreaktionen: Es kann an Oxidations- und Reduktionsreaktionen teilnehmen.

Nucleophile Substitution: In einigen Fällen treten nucleophile Substitutionsreaktionen an der Trifluormethylgruppe auf.

Trifluormethylierungsreagenzien: Das Ruppert-Prakash-Reagenz (TMSCF3) wird häufig verwendet.

Oxidations- und Reduktionsmittel: Je nach spezifischer Reaktion können Oxidationsmittel (z. B. NBS) und Reduktionsmittel (z. B. LiAlH4) eingesetzt werden.

Hauptprodukte:: Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab. So führt die elektrophile Substitution beispielsweise zu 2-(Trifluormethyl)-9H-Carbazolderivaten.

Wissenschaftliche Forschungsanwendungen

Organic Photovoltaics

Overview:

The incorporation of 2-(trifluoromethyl)-9H-carbazole in organic photovoltaic (OPV) systems has been studied due to its ability to enhance charge transport properties and improve device efficiency.

Case Study:

A study demonstrated that carbazole derivatives, including the trifluoromethyl-substituted variant, serve as effective electron donors in OPV cells. The incorporation of these derivatives increased the power conversion efficiency (PCE) of the devices by facilitating better charge separation and transport .

| Parameter | Without Carbazole | With Carbazole |

|---|---|---|

| PCE | 5.2% | 7.8% |

| Short-circuit current | 12 mA/cm² | 15 mA/cm² |

| Open-circuit voltage | 0.65 V | 0.70 V |

Medicinal Chemistry

Antiviral Activity:

Recent research has highlighted the potential of this compound derivatives in antiviral applications, particularly against SARS-CoV-2. In vitro studies indicated that certain carbazole analogs could inhibit the expression of ACE2, thereby reducing viral entry into host cells .

Case Study:

In a controlled experiment, a derivative was shown to decrease viral infection rates by over 70% at a concentration of 3 µM when combined with other antiviral agents . This suggests a synergistic effect that could be harnessed for therapeutic development.

Photonic Applications

Overview:

The compound's photoluminescent properties make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.

Case Study:

Research has indicated that incorporating trifluoromethyl-substituted carbazoles into polymer matrices enhances their luminescence and stability under operational conditions. This has been particularly useful in developing high-performance blue LEDs .

| Device Type | Luminescence Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| Standard LED | 30 | 500 |

| With Carbazole | 50 | 1000 |

Chemical Synthesis

Overview:

The compound serves as an important building block in synthetic organic chemistry, allowing for the development of complex molecular architectures.

Synthesis Methods:

Various synthetic routes have been established for producing this compound, including palladium-catalyzed cross-coupling reactions which enable the introduction of diverse functional groups at specific positions on the carbazole ring .

Wirkmechanismus

The exact mechanism by which CF3-carbazole exerts its effects depends on its specific application. It may interact with molecular targets or modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Während CF3-Carbazol aufgrund seiner Trifluormethylgruppe einzigartig ist, existieren andere Carbazolderivate. Bemerkenswerte Beispiele sind unsubstituiertes Carbazol und andere halogenierte Derivate.

Biologische Aktivität

2-(Trifluoromethyl)-9H-carbazole (CAS No. 2285-35-0) is a derivative of carbazole, a compound known for its diverse biological activities. The introduction of a trifluoromethyl group significantly alters its chemical properties and biological interactions. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of this compound is C13H8F3N. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical signaling pathways. The compound has shown potential in:

- Inhibition of cancer cell proliferation : Studies indicate that carbazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression.

- Antiviral activity : Preliminary data suggest potential efficacy against viral infections, including SARS-CoV-2, by downregulating ACE2 expression in mammalian cells .

Anticancer Activity

Research has demonstrated that carbazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various carbazole derivatives found that certain compounds led to reduced viability in human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| SL-3–19 | HepG2 (liver cancer) | 12 |

| SL-3–19 | MCF-7 (breast cancer) | 14 |

| Other carbazole derivatives | Calu1 (lung carcinoma) | 2.5 |

These findings underscore the potential of this compound as a lead compound in anticancer drug development .

Antiviral Activity

Recent studies have also explored the antiviral properties of carbazole derivatives. For example, certain compounds demonstrated limited inhibitory effects on the main protease (M-pro) of SARS-CoV-2, suggesting that modifications to the carbazole structure could enhance antiviral efficacy .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A series of experiments were conducted on various human cancer cell lines, including colon carcinoma (HCT116) and lung carcinoma (H460). The results indicated that this compound derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. -

Mechanistic Studies :

Investigations into the mechanism revealed that these compounds could disrupt microtubule assembly, which is crucial for mitosis. This action was notably observed in studies involving glioma and lung carcinoma cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its lipophilic nature due to the trifluoromethyl group. These characteristics can affect bioavailability and tissue distribution, crucial for effective drug design.

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDQSLQFQHKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479099 | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2285-35-0 | |

| Record name | 2-(Trifluoromethyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.